- Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic Iminolactone, Journal of Organic Chemistry, 2006, 71(12), 4364-4373
Cas no 96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid)
96886-55-4 structure
Product Name:(2S)-2-amino-2-methyl-pent-4-enoic acid
CAS-Nr.:96886-55-4
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD00145248
CID:61869
PubChem ID:329761380
Update Time:2025-06-11
(2S)-2-amino-2-methyl-pent-4-enoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-2-Amino-2-methylpent-4-enoic acid
- D-alpha-Allylalanine
- (S)-(-)-2-Amino-2-methyl-4-pentenoic acid
- (2S)-2-amino-2-methylpent-4-enoic acid
- (S)- 2-(2'-PROPYLENYL) ALANINE
- (S)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2S)-
- alpha-methyl-L-Allylglycine
- H-alpha-All-D-Ala-OH
- (R)-2-Amino-2-methyl-4-pentenoic acid
- (S)-(-)-α-Allylalanine
- (2S)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (S)- (ZCI)
- (S)-α-Allylalanine
- (2S)-2-amino-2-methyl-pent-4-enoic acid
- 16820-25-0
- (S)-(-)-ALPHA-ALLYLALANINE
- (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
- (S)-2-Amino-2-methylpent-4-enoicacid
- CS-0089888
- SCHEMBL503383
- (S)-alpha-Allylalanine (98%, 98%ee)
- 96886-55-4
- (S)-2-amino-2-methyl-4-pentenoicacid
- AKOS006342338
- AB03939
- A-Allylalanine
- LT0125
- DTXSID20369222
- AS-47110
- AC-1020
- (S)-(?)-
- ALPHA-ALLYL-L-ALA
- (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
- A-ALLYL-D-ALA
- MFCD00145248
- A inverted exclamation mark-Allyl-L-Ala
- (S)-(-)- alpha -Allylalanine
- F12113
- (s)-alpha-allylalanine
-
- MDL: MFCD00145248
- Inchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
- InChI-Schlüssel: QMBTZYHBJFPEJB-LURJTMIESA-N
- Lächelt: [C@](N)(C)(C(=O)O)CC=C
Berechnete Eigenschaften
- Genaue Masse: 129.07900
- Monoisotopenmasse: 129.078978594g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 3
- Komplexität: 133
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: -2.1
- Topologische Polaroberfläche: 63.3Ų
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.067
- Schmelzpunkt: 285℃
- Siedepunkt: 226.2±33.0 °C at 760 mmHg
- Flammpunkt: 90.6±25.4 °C
- Brechungsindex: 1.484
- Wasserteilungskoeffizient: Very soluble in water.
- PSA: 63.32000
- LogP: 1.06480
(2S)-2-amino-2-methyl-pent-4-enoic acid Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 37/39-26
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:2-8°C
(2S)-2-amino-2-methyl-pent-4-enoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | A245160-25mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 25mg |
$ 250.00 | 2022-06-08 | ||
| TRC | A245160-50mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 50mg |
$ 415.00 | 2022-06-08 | ||
| TRC | A245160-100mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 100mg |
$ 660.00 | 2022-06-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04210-100mg |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 100mg |
¥1718.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04210-500mg |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | ≥98.0% (HPLC) | 500mg |
¥6758.0 | 2024-07-18 | |
| ChemScence | CS-0089888-1g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 1g |
$668.0 | 2022-04-26 | ||
| ChemScence | CS-0089888-5g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 5g |
$2004.0 | 2022-04-26 | ||
| abcr | AB352554-250 mg |
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); . |
96886-55-4 | 98% | 250mg |
€242.00 | 2023-06-20 | |
| abcr | AB352554-1 g |
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); . |
96886-55-4 | 98% | 1g |
€809.00 | 2023-06-20 | |
| ChemScence | CS-0089888-250mg |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 250mg |
$268.0 | 2022-04-26 |
(2S)-2-amino-2-methyl-pent-4-enoic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Acetone ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol
1.2 -
1.2 -
Referenz
- Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex, Youji Huaxue, 2009, 29(8), 1282-1286
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referenz
- Asymmetric synthesis of γ-unsaturated amino acids using chiral auxiliary, Yingyong Huaxue, 2009, 26(3), 346-348
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Referenz
- Asymmetric synthesis of α-methyl α-amino acids by diastereoselective alkylation of optically active 6-isopropyl-3-methyl-2,3-dihydro-6H-1,4-oxazin-2-ones, Angewandte Chemie, 1997, 36(9), 995-997
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 0 °C
1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referenz
- Microbial whole cell-catalyzed desymmetrization of prochiral malonamides: practical synthesis of enantioenriched functionalized carbamoylacetates and their application in the preparation of unusual α-amino acids, Tetrahedron, 2011, 67(31), 5604-5609
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Synthesis of Modified Partial Structures of the Bacterial Cell Wall. 2. Retarded Metabolism of Lipopeptides by Insertion of α-Substituted α-Amino Acids, Journal of Organic Chemistry, 1994, 59(15), 4215-22
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) - a reagent for the synthesis of optically pure α-amino acids, Janssen Chimica Acta, 1992, 10(2), 4-12
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C
Referenz
- Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine, Organic Letters, 2013, 15(12), 3134-3137
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
Referenz
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referenz
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
Referenz
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, Journal of the Chemical Society, 1985, (1985), 171-2
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: (S,S)-TADDOL Solvents: Toluene
1.2 -
1.2 -
Referenz
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Water
Referenz
- A practical asymmetric synthesis of α-methyl α-amino acids using a chiral Cu-salen complex as a phase transfer catalyst, Tetrahedron Letters, 2000, 41(37), 7245-7248
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; > 1 min, 20 - 60 °C
Referenz
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 60 min, 45 - 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C
Referenz
- New chiral NiII complexes of Schiff's bases of glycine and alanine for efficient asymmetric synthesis of α-amino acids, Tetrahedron: Asymmetry, 2006, 17(3), 455-467
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Toluene
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
Referenz
- Asymmetric synthesis of α-methyl α-amino acids through diastereoselective alkylation under mild reaction conditions of an iminic alanine template with a 1,2,3,6-tetrahydro-2-pyrazinone structure, European Journal of Organic Chemistry, 2000, (15), 2809-2820
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
Referenz
- New oxazinone and pyrazinone derivatives as chiral reagents for the asymmetric synthesis of α-amino acids, Journal of Heterocyclic Chemistry, 2000, 37(3), 467-479
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids), Science of Synthesis, 2006, 20, 385-482
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine, Journal of the Chemical Society, 1988, (2), 305-12
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Synthesis of (optically active) sulfur-containing trifunctional amino acids by radical addition to (optically active) unsaturated amino acids, Journal of Organic Chemistry, 1992, 57(23), 6286-94
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Cesium hydroxide Solvents: Water ; 2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone, Journal of Organic Chemistry, 2011, 76(6), 1621-1633
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Catalysts: Aminopeptidase Solvents: Water
Referenz
- Enzymic resolution of α,α-disubstituted α-amino acid esters and amides, Tetrahedron: Asymmetry, 1993, 4(6), 1113-16
(2S)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- 1(2H)-Pyrazinecarboxylic acid, 3,6-dihydro-3-methyl-6-(1-methylethyl)-2-oxo-5-phenyl-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S,6R)-
- R-(-)-benzyl 2-carbamyl-2-methylpent-4-enoate
- 2H-1,4-Oxazin-2-one, 3,6-dihydro-3-methyl-6-(1-methylethyl)-5-phenyl-3-(2-propen-1-yl)-, (3S,6R)-
- Cyclopropa[g]-1,4-benzoxazin-2(3H)-one, 5,5a,6,6a,7,7a-hexahydro-3,6,6,7a-tetramethyl-3-(2-propen-1-yl)-, (3S,5aR,6aS,7aS)-
- 4-Pentenamide, 2-amino-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]-N,2-dimethyl-, (2S)-
- (1S,2R,5S,8R)-5-allyl-5,8,11,11-tetramethyl-3-oxa-6-azatricyclo[6.2.1.02,7]undec-6-en-4-one
- 4-Pentenoicacid,2-amino-2-methyl-,methylester,(2S)-(9CI)
- 4-Pentenamide, 2-amino-2-methyl-, (±)-
(2S)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
- (2R)-2-amino-2-methyl-pent-4-enoic acid (96886-56-5)
- Ferrocenecarboxaldehyde (12093-10-6)
- Cα-methyl-D-allylglycinamide (144072-99-1)
- Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- (36482-69-6)
- (2S)-2-amino-2-methyl-pent-4-enoic acid (96886-55-4)
- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (96293-17-3)
- (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol (90365-73-4)
(2S)-2-amino-2-methyl-pent-4-enoic acid Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid
Bestellnummer:A851584
Bestandsstatus:in Stock
Menge:250mg/1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:36
Preis ($):171.0/595.0/1786.0
Email:sales@amadischem.com
(2S)-2-amino-2-methyl-pent-4-enoic acid Verwandte Literatur
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid) Verwandte Produkte
- 96886-56-5((2R)-2-amino-2-methyl-pent-4-enoic acid)
- 6322-52-7(2-amino-2-methyldodec-11-enoic acid)
- 749926-95-2(4-Pentenoic acid,2-amino-2,3-dimethyl-, (2S,3R)-)
- 872983-37-4(4-Pentenoic acid, 2-amino-2-(2-hydroxyethyl)-)
- 191615-50-6(4-Pentenoic acid,2-amino-2,3-dimethyl-)
- 62377-89-3(4-Octenedioic acid, 2,7-diamino-2,7-diethyl-)
- 64298-91-5(4-Pentenoic acid,2-amino-2-methyl-)
- 16820-25-0((S)-2-AMINO-2-METHYL-4-PENTENOIC ACID)
- 587829-11-6(2-amino-2-(prop-2-en-1-yl)pent-4-enoic acid)
- 202351-49-3(4-Hexenoicacid,2-amino-2-methyl-,[R-(E)]-(9CI))
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid
Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):171.0/595.0/1786.0